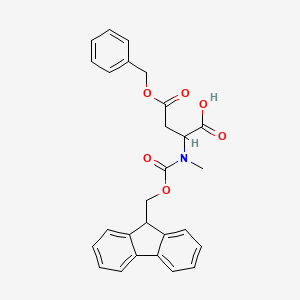
Fmoc-N-Me-D-Asp(OtBu)-OH
Overview
Description
Fmoc-N-Me-D-Asp(OtBu)-OH is a compound used in solid-phase peptide synthesis (SPPS). Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of Fmoc-N-Me-D-Asp(OtBu)-OH involves protecting the amino acid D-Aspartic acid with an Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus. The N-methyl modification enhances proteolytic stability in peptides.
Molecular Structure Analysis
The molecular formula of Fmoc-N-Me-D-Asp(OtBu)-OH is C24H27NO6 , with a molecular weight of approximately 425.47 g/mol . The compound consists of an Fmoc group , an N-methyl aspartic acid , and a tert-butyl ester .
Chemical Reactions Analysis
In SPPS, Fmoc-N-Me-D-Asp(OtBu)-OH serves as a building block. It reacts with other amino acids to form peptide chains. The Fmoc group is selectively removed during each coupling step, allowing sequential assembly of the peptide.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 135-140°C .
- Optical Activity : [α]22/D -39.0° , measured in DMF .
- Solubility : Soluble in DMF and other organic solvents.
- Storage : Store at 2-8°C .
Scientific Research Applications
Enantioseparation and Electrophoresis
Fmoc-Asp(OtBu)-OH, a derivative of Fmoc-N-Me-D-Asp(OtBu)-OH, has been used in capillary zone electrophoresis (CZE) for the enantioseparation of N-Fmoc amino acids. This process involves using DM-β-CD as a chiral selector, and it has been found effective for the resolution of enantiomers of N-Fmoc amino acids, including Fmoc-Asp(OtBu)-OH (Wu Hong-li, 2005).
Self-Assembled Nanoarchitectures
Fmoc-Asp(OtBu)-OH has been reported to form self-assembled structures under various conditions like concentration, temperature, and pH. These self-assembled structures of Fmoc-protected charge single amino acids, including Fmoc-Asp(OtBu)-OH, are intriguing and potentially useful in material chemistry, bioscience, and biomedical applications (Nidhi Gour et al., 2021).
Peptide Synthesis and Aspartimide Problem
In the field of peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Asp(OtBu)-OH is significant. Studies have shown that different derivatives of Fmoc-Asp, including Fmoc-Asp(OtBu)-OH, are involved in addressing the aspartimide problem, which is a common issue in peptide synthesis. The research has explored various protecting groups and synthesis techniques to minimize aspartimide formation, an undesired reaction during peptide synthesis (M. Mergler et al., 2005).
Development of Nonnatural Amino Acids
Fmoc-Asp(OtBu)-OH has been utilized in the synthesis of various chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids. These synthesized compounds represent new series of nonnatural amino acids, potentially useful in combinatorial synthesis, and demonstrate the versatility of Fmoc-Asp(OtBu)-OH in creating novel amino acid derivatives (Abdallah Hamze et al., 2003).
Safety And Hazards
Fmoc-N-Me-D-Asp(OtBu)-OH is generally safe when handled properly. However, follow standard laboratory safety precautions. It is a combustible solid, so avoid open flames.
Future Directions
Research on Fmoc-N-Me-D-Asp(OtBu)-OH continues to explore its applications in peptide chemistry, drug development, and bioconjugation.
Remember that this analysis is based on available information, and further studies may reveal additional insights. For more detailed references, consult relevant papers12.
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXORJMTNSIPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-D-Asp(OtBu)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



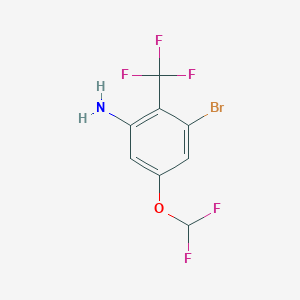
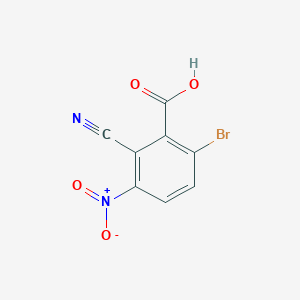
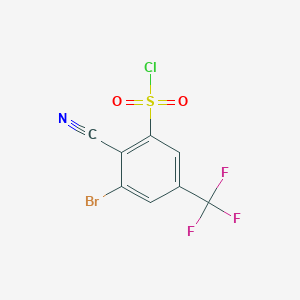
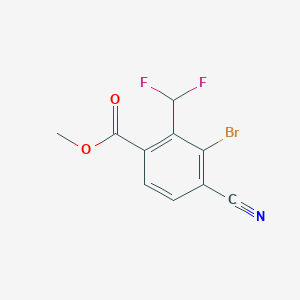
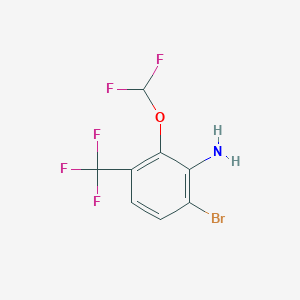
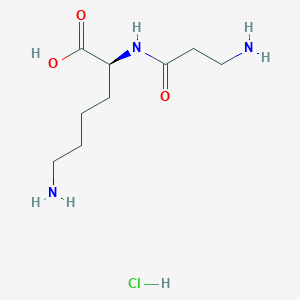
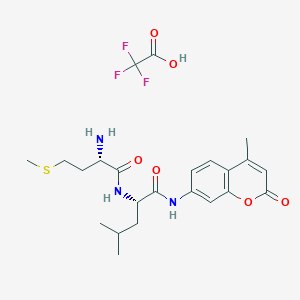
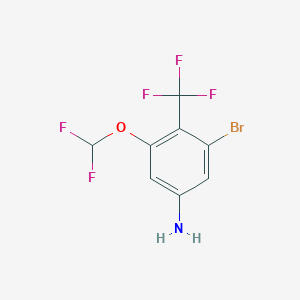
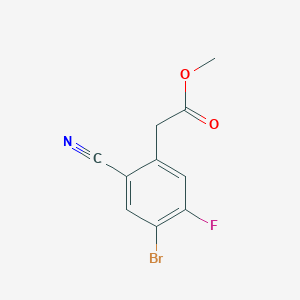
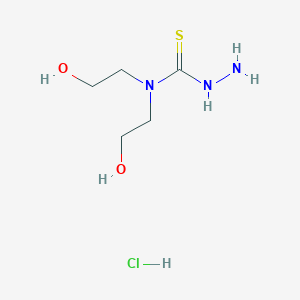
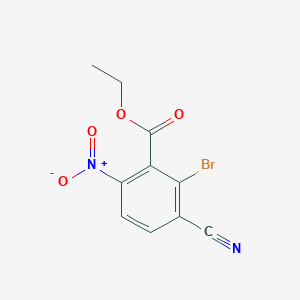
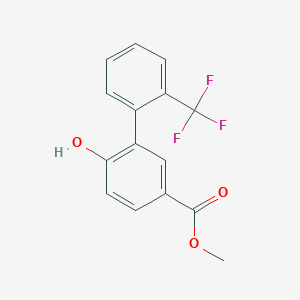
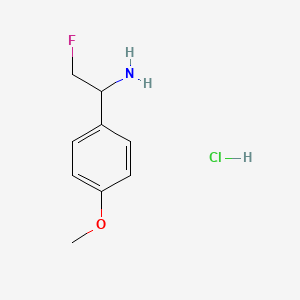
![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)